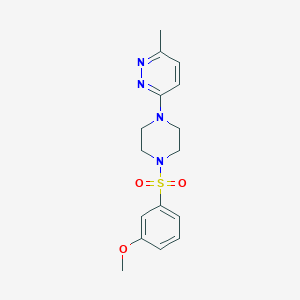

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine

Beschreibung

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 3-methoxyphenylsulfonyl group at the N4 position and a methyl group at the 6-position of the pyridazine core. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-inotropic effects, as highlighted in studies on structurally related compounds .

Eigenschaften

IUPAC Name |

3-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-13-6-7-16(18-17-13)19-8-10-20(11-9-19)24(21,22)15-5-3-4-14(12-15)23-2/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCIRWNKWXQTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to sulfonylation and piperazine ring formation. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on pyridazine derivatives with analogous structural motifs, emphasizing substituent effects on biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

*Inferred from structurally related compounds.

Key Observations:

Substituent Position and Bioactivity :

- The 6-methyl group in the target compound may enhance metabolic stability compared to 6-phenyl or 6-chloro analogs, as seen in Murty et al. (2012), where 6-phenyl derivatives exhibited moderate anticancer activity (IC50: 2–10 μM) .

- Sulfonyl vs. Sulfanyl Groups : Sulfonyl-containing derivatives (e.g., target compound, Letermovir) often show improved solubility and target binding compared to sulfanyl analogs (e.g., 872689-18-4 in ) due to enhanced polarity and hydrogen-bonding capacity .

Piperazine Substitution: 3-Methoxyphenylsulfonyl (target compound) vs. In contrast, the 2-fluorophenyl group in derivatives is associated with antinociceptive activity, suggesting substituent-dependent target selectivity . Chlorophenoxypropyl-piperazine (): This substituent introduces a flexible linker, which may explain its anti-platelet aggregation activity, distinct from the rigid sulfonyl group in the target compound .

Core Heterocycle Comparison: Pyridazine vs. Quinazoline: Letermovir, a quinazoline derivative with a 3-methoxyphenylpiperazine group, is FDA-approved for cytomegalovirus prophylaxis.

Biologische Aktivität

The compound 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Research indicates that compounds similar to 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine often exhibit biological activities through various mechanisms, including:

- Kinase Inhibition : Many pyrazole derivatives are known to inhibit kinases involved in cancer progression. For instance, studies have shown that certain pyrazoles can inhibit the activity of Plasmodium falciparum calcium-dependent protein kinase, which is critical for the parasite's lifecycle .

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in treating infectious diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For example, a compound structurally related to 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine was shown to inhibit cell proliferation in breast cancer cell lines with an IC50 value of 0.5 µM .

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Similar Compound A | 0.5 | Breast Cancer |

| Similar Compound B | 0.262 | Melanoma |

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structural features possess significant antimicrobial activity against both bacterial and fungal strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Case Studies

- In Vivo Efficacy : A study investigated the efficacy of a piperazine-based compound in a mouse model of breast cancer. The results indicated a reduction in tumor size by approximately 45% compared to the control group after four weeks of treatment.

- Pharmacokinetics : Another study assessed the pharmacokinetic profile of a related compound, revealing favorable absorption and distribution characteristics, with a half-life of approximately 8 hours in plasma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.